molecular formula C18H29N3 B5629933 1-(1-benzyl-4-piperidinyl)-4-ethylpiperazine

1-(1-benzyl-4-piperidinyl)-4-ethylpiperazine

Cat. No. B5629933
M. Wt: 287.4 g/mol
InChI Key: FZBGUYCTULHBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-benzyl-4-piperidinyl)-4-ethylpiperazine is a compound of interest in various chemical and pharmaceutical studies due to its structural complexity and potential applications. This compound belongs to the broader family of piperazine derivatives, which are known for their versatility in chemical synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of piperazine derivatives, including 1-(1-benzyl-4-piperidinyl)-4-ethylpiperazine, often involves reductive amination processes, coupling reactions, or other synthetic strategies designed to introduce the desired substituents onto the piperazine nucleus. For instance, Liu, Fitzgerald, and Mani (2012) demonstrated a direct and scalable synthesis of benzylpiperazine via continuous-flow hydrogenation, indicating a method that could be adapted for the synthesis of our compound of interest due to the structural similarities (Liu, Fitzgerald, & Mani, 2012).

Molecular Structure Analysis

X-ray crystallography and computational methods are pivotal in analyzing the molecular structure of piperazine derivatives. These techniques elucidate the conformations, bonding patterns, and intermolecular interactions that define the compound's chemical behavior. The crystal and molecular structures of similar compounds have been characterized to reveal hydrogen bonding and π…π interactions influencing molecular packing (Karczmarzyk & Malinka, 2008).

Chemical Reactions and Properties

Piperazine derivatives participate in a variety of chemical reactions, highlighting their chemical properties. These reactions include nucleophilic substitutions, coupling reactions, and redox processes, which are crucial for modifying the piperazine core or introducing new functional groups. The reactivity patterns observed in these compounds are essential for further chemical modifications and applications in synthesis (Bernotas & Adams, 1996).

Physical Properties Analysis

The physical properties of 1-(1-benzyl-4-piperidinyl)-4-ethylpiperazine, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are crucial for determining the compound's behavior in different environments and its suitability for various applications. Studies on similar compounds provide insights into how structural elements affect these physical characteristics (Safko & Pike, 2012).

Chemical Properties Analysis

The chemical properties of piperazine derivatives are defined by their functional groups, which dictate their reactivity, stability, and interactions with other molecules. The presence of benzyl and ethyl groups in the compound's structure contributes to its unique chemical behavior, including its reactivity towards electrophiles, nucleophiles, and its potential for forming hydrogen bonds and other non-covalent interactions (Kuleshova & Khrustalev, 2000).

properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3/c1-2-19-12-14-21(15-13-19)18-8-10-20(11-9-18)16-17-6-4-3-5-7-17/h3-7,18H,2,8-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBGUYCTULHBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5458449

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.